molecular formula C14H10N2 B12278084 2-(2-Naphthyl-3-D)pyrimidine

2-(2-Naphthyl-3-D)pyrimidine

Cat. No.: B12278084
M. Wt: 206.24 g/mol
InChI Key: ZMBRRTOSJMWLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl-3-D)pyrimidine (CAS 2241982-96-5) is a deuterated chemical compound with a molecular formula of C14H9N2D and a molecular weight of 207.25 . This reagent is offered with a purity of ≥95% and is intended for Research Use Only. Deuterated compounds like this one are of significant value in pharmaceutical and medicinal chemistry research. They are often used in the design of new active compounds, particularly in the development of potential anticancer agents. Structurally related naphthyl-substituted pyrimidines have been extensively studied as a class of microtubule targeting agents (MTAs) . These compounds are designed to bind to the colchicine site on tubulin, leading to the depolymerization of microtubules and ultimately inhibiting cancer cell proliferation . A key research advantage of this structural class is its potential to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) efflux pumps and the expression of the βIII-isotype of tubulin, which often limit the efficacy of other chemotherapeutic drugs . Researchers can utilize this deuterated pyrimidine as a key intermediate or building block for synthesizing novel compounds for biochemical assays, mechanism-of-action studies, and structure-activity relationship (SAR) investigations in oncology and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-naphthalen-2-ylpyrimidine

InChI

InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H

InChI Key

ZMBRRTOSJMWLDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Naphthyl 3 D Pyrimidine

General Synthetic Strategies for Pyrimidine (B1678525) Derivatives

The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds and functional materials. ijsat.org Consequently, a diverse array of synthetic methods has been developed for its construction. These can be broadly categorized into classical annulation reactions and modern metal-catalyzed cross-coupling approaches.

Classical Annulation Reactions for Pyrimidine Ring Formation

Classical methods for pyrimidine synthesis often involve the condensation of a three-carbon component with an amidine or a related nitrogen-containing building block. ijsat.org These reactions are typically robust and provide a straightforward entry into the pyrimidine ring system.

A prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While traditionally used for the synthesis of dihydropyrimidines, subsequent oxidation can lead to the corresponding aromatic pyrimidine. acs.org

Another widely employed classical approach is the reaction of β-chlorovinyl ketones with amidines. This method provides a regioselective route to 2-alkyl or 2-aryl pyrimidines. tandfonline.com The β-chlorovinyl ketone acts as a 1,3-dielectrophile, reacting with the dinucleophilic amidine to form the pyrimidine ring.

More recent advancements in classical annulation strategies include multicomponent reactions that offer higher efficiency and atom economy. For instance, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the single-step synthesis of various 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, oxidative [3 + 2 + 1] three-component annulation reactions using amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol have been developed for the eco-friendly synthesis of pyrimidine derivatives. organic-chemistry.org

Classical Annulation Reaction Reactants Key Features
Biginelli ReactionAldehyde, β-ketoester, Urea/ThioureaOne-pot synthesis of dihydropyrimidines, can be oxidized to pyrimidines. acs.org
From β-Chlorovinyl Ketonesβ-Chlorovinyl Ketone, AmidineRegioselective synthesis of 2-substituted pyrimidines. tandfonline.com
Three-Component CouplingEnamine, Triethyl Orthoformate, Ammonium AcetateSingle-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Oxidative [3+2+1] AnnulationAmidine, Ketone, N,N-DimethylaminoethanolEco-friendly, uses a one-carbon source. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Approaches to Arylpyrimidines

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of arylpyrimidines, offering high efficiency and broad functional group tolerance. These methods typically involve the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) with an organometallic aryl reagent.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Negishi couplings, are extensively used for the arylation of the pyrimidine ring. For instance, 2-chloropyrimidines can be effectively coupled with various functionalized aryl halides using an iron anode and a nickel(II) catalyst in an electrochemical setup. nih.gov Similarly, methylthio-substituted N-heterocycles, including pyrimidines, can undergo palladium- or nickel-catalyzed cross-coupling with organozinc reagents. researchgate.net

The choice of catalyst and ligands is crucial for the success of these reactions. For example, hindered and electron-poor ligands can enable the selective coupling of less reactive aryl chlorides with aryl triflates. acs.org The development of highly active and recyclable catalysts, such as silica (B1680970) gel-supported palladium complexes, has further enhanced the utility of these methods for the synthesis of arylpyrimidines under mild conditions. researchgate.net

Cross-Coupling Reaction Coupling Partners Catalyst/Conditions
Electrochemical Reductive Cross-Coupling4-Amino-6-chloropyrimidines, Aryl halidesSacrificial iron anode, Nickel(II) catalyst. nih.gov
Suzuki-Miyaura CouplingHeteroaryl chlorides/triflates, Aryl boronic acidsPalladium catalyst with trifluoromethylated-N-heterocyclic carbene ligand. researchgate.net
Cross-Ullman CouplingAryl chlorides, Aryl triflatesMultimetallic strategy with LiCl additive. acs.org

Regioselective Functionalization of Naphthalene (B1677914) Moieties

The introduction of a naphthalene substituent onto a pyrimidine scaffold and the subsequent directed functionalization at a specific position on the naphthalene ring are key steps in the synthesis of 2-(2-Naphthyl-3-D)pyrimidine.

Introduction of Naphthalene Substituents to Pyrimidine Scaffold

The synthesis of 2-arylpyrimidines, including 2-naphthylpyrimidines, can be achieved through various synthetic routes. One common approach involves the condensation of a naphthalene-containing building block with a suitable pyrimidine precursor. For example, the reaction of a naphthaldehyde with a β-ketoester and thiourea in a Biginelli-type reaction, followed by oxidation, would yield a naphthyl-substituted pyrimidine.

Alternatively, metal-catalyzed cross-coupling reactions provide a versatile method for directly introducing a naphthalene group onto the pyrimidine ring. A Suzuki coupling between a 2-halopyrimidine and 2-naphthaleneboronic acid, or a Stille coupling with a 2-stannylnaphthalene, would be effective strategies. The synthesis of this compound has been reported to involve the reaction of appropriate ketones with formamide (B127407) in the presence of palladium catalysts, which facilitate the formation of the crucial carbon-nitrogen bonds for constructing the pyrimidine ring. evitachem.com

Directed Functionalization at Specific Naphthalene Positions

Achieving regioselective functionalization of the naphthalene ring is crucial for introducing the deuterium (B1214612) atom at the desired 3-position. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control in terms of regioselectivity. researchgate.net Therefore, directed C-H activation strategies have become increasingly important. nih.govresearchgate.net

Directing groups can be employed to guide the functionalization to a specific position. For instance, a carbonyl group can direct functionalization to the peri or ortho positions. anr.fr In the context of 2-(2-naphthyl)pyrimidine, the pyrimidine ring itself can influence the reactivity of the naphthalene moiety.

For the specific synthesis of this compound, functionalization at the 3-position is required. This can be challenging as the 2-position of naphthalene is generally more reactive towards electrophilic substitution. However, specific reaction conditions and the use of directing groups can achieve the desired regioselectivity. For example, in the case of 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions predominantly occur at the less hindered 7-position, while bromine-lithium exchange happens at the 1-position, demonstrating the possibility of controlling regioselectivity. acs.org

Deuteration Strategies for Site-Specific Isotopic Labeling at Naphthalene-3-Position

Site-specific isotopic labeling is a powerful technique in various fields of chemical and biological research. atlanchimpharma.com The introduction of a deuterium atom at a specific position, such as the 3-position of the naphthalene ring in this compound, requires a carefully planned synthetic strategy.

One common method for deuterium incorporation is through the quenching of a Grignard reagent with a deuterated source, such as deuterated water (D₂O). organicchemistrytutor.com This would involve the initial regioselective halogenation of the 2-naphthylpyrimidine at the 3-position, followed by the formation of a Grignard reagent and subsequent quenching with D₂O.

Another approach involves acid-catalyzed hydrogen-deuterium exchange. The use of deuterated acids, such as deuterated trifluoroacetic acid (TFA-d), can lead to the exchange of protons on the aromatic ring with deuterium. researchgate.net The position of deuteration is influenced by the acidity of the medium and the substitution pattern of the naphthalene ring. researchgate.netresearchgate.net For instance, studies on hydroxy-substituted naphthalenes have shown that deuteration can occur at specific positions depending on the conditions. researchgate.net

The synthesis of isotopically labeled compounds with site-specificity is a critical area of research. chemrxiv.org For aromatic compounds, methods that enable the incorporation of isotopes into a core atom are highly valuable. chemrxiv.org While direct C-H activation for deuteration is an attractive strategy, it often requires specific directing groups to achieve the desired regioselectivity.

Catalytic Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

Catalytic Hydrogen-Deuterium (H/D) exchange is a powerful technique for the introduction of deuterium into organic molecules by replacing a protium (B1232500) atom with a deuterium atom. nih.govmdpi.com This process is often mediated by a catalyst and utilizes a deuterium source, such as deuterium oxide (D₂O). nih.govmdpi.com

Acid- and base-catalyzed H/D exchange reactions are foundational methods for deuterium incorporation. nih.govmdpi.com These reactions typically depend on the pH of the solution and proceed through mechanisms like enolization, which facilitates exchange at activated carbon centers. nih.govmdpi.com

In the context of pyrimidines, acid-catalyzed exchange can be employed to deuterate the pyrimidine ring. nih.govmdpi.comrsc.org For instance, studies have shown that pyrimidine derivatives can undergo deuterium exchange at various positions under acidic conditions. rsc.orgosti.gov The mechanism often involves protonation of the pyrimidine ring, which activates it towards nucleophilic attack by a deuterated solvent like D₂O. osti.gov The rate and regioselectivity of the exchange can be influenced by the strength of the acid and the specific substitution pattern of the pyrimidine ring. researchgate.net For the naphthalene moiety, acid-catalyzed deuteration is also a known process, although it can sometimes lead to a mixture of isomers. nih.gov

Base-catalyzed H/D exchange is particularly effective for acidic C-H bonds. nih.govcdnsciencepub.com While the C-H bond at the 3-position of a naphthalene ring is not exceptionally acidic, the presence of the pyrimidine substituent can influence its reactivity. Base-catalyzed methods often employ strong bases in the presence of a deuterium source. cdnsciencepub.com For example, base-catalyzed deuteration of naphthalenes has been achieved using reagents like potassium t-butoxide in deuterated t-butyl alcohol. cdnsciencepub.com The mechanism involves the deprotonation of the aromatic ring to form a carbanion, which is then quenched by a deuterium source. cdnsciencepub.com

Catalyst TypeDeuterium SourceTypical ConditionsComments
Acid (e.g., D₂SO₄)D₂OHeatingCan lead to exchange at multiple sites on both rings. nih.govosti.gov
Base (e.g., NaOD)D₂O, DMSO-d₆HeatingRegioselectivity can be challenging to control. cdnsciencepub.comresearchgate.net

Transition metal catalysis offers a more selective and efficient route to deuteration under milder conditions compared to traditional acid/base catalysis. researchgate.netresearchgate.net Various metals, including iridium, palladium, rhodium, and ruthenium, have been shown to effectively catalyze H/D exchange on aromatic and heteroaromatic systems. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net

Iridium Catalysis: Iridium complexes, particularly those with pincer ligands, are highly active for H/D exchange. rsc.org They can catalyze the deuteration of a wide range of substrates, including naphthalenes, with high efficiency using D₂O or C₆D₆ as the deuterium source. rsc.org By modifying reaction conditions, it is possible to control the level of deuteration, ranging from exhaustive to selective for sterically accessible sites. rsc.org

Palladium Catalysis: Palladium catalysts, often in the form of Pd/C, are widely used for H/D exchange reactions. researchgate.netresearchgate.net Palladium-catalyzed reactions can be performed in D₂O, often in the presence of H₂ or D₂ gas, to achieve high levels of deuterium incorporation. researchgate.netresearchgate.net Recent advancements have focused on developing homogeneous palladium catalysts for nondirected C-H deuteration, offering broad functional group tolerance. researchgate.netacs.org Palladium catalysis has also been employed for the deuteration of aryl halides using D₂O as the deuterium source. nih.gov

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts are also effective for H/D exchange. researchgate.netresearchgate.net For instance, ruthenium complexes have been used for H/D exchange between D₂O and various organic compounds. researchgate.net Rhodium-on-carbon has been utilized for post-synthetic deuteration of complex molecules. researchgate.net

CatalystLigand/SupportDeuterium SourceKey Features
IridiumPCP pincer ligandsC₆D₆, D₂OHigh activity, tunable selectivity. rsc.org
PalladiumCarbon (Pd/C), N,N-bidentate ligandsD₂O, D₂Widely applicable, good for late-stage deuteration. researchgate.netresearchgate.netresearchgate.netacs.org
RhodiumCarbon (Rh/C)D₂OEffective for complex molecules. researchgate.net
RutheniumVarious ligandsD₂OCatalytic activity depends on auxiliary ligands. researchgate.net

Synthesis Utilizing Deuterated Building Blocks

An alternative and highly regioselective approach to the synthesis of this compound involves the use of pre-deuterated building blocks. nih.govenamine.net This strategy ensures that the deuterium atom is precisely located at the desired position in the final molecule. The synthesis would typically involve preparing 3-deuterio-2-naphthyl boronic acid or a similar organometallic reagent, which is then coupled with a suitable 2-halopyrimidine derivative.

The general synthetic pathway would be:

Preparation of a deuterated naphthalene precursor: This could involve the synthesis of 2-bromo-3-deuterionaphthalene or a related compound.

Formation of the organometallic reagent: The deuterated naphthalene precursor is converted into an organometallic reagent, such as a Grignard reagent or a boronic acid.

Cross-coupling reaction: The deuterated organometallic reagent is then coupled with a 2-substituted pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) using a transition metal catalyst, typically palladium.

This method provides unambiguous placement of the deuterium atom, which is a significant advantage for structure-activity relationship studies.

Deuterated Building BlockCoupling PartnerCatalystAdvantage
3-Deuterio-2-naphthylboronic acid2-ChloropyrimidinePd(PPh₃)₄High regioselectivity.
2-Bromo-3-deuterionaphthalenePyrimidine-2-boronic acidPd catalystPrecise deuterium placement.

Advanced C-H Activation and Deuteration Strategies

Modern synthetic chemistry has seen the emergence of C-H activation as a powerful tool for the direct functionalization of C-H bonds, including deuteration. nih.gov These methods bypass the need for pre-functionalized starting materials and offer novel pathways for isotopic labeling.

Transition-metal-catalyzed C-H activation allows for the direct replacement of a C-H bond with a C-D bond. nih.gov For a molecule like 2-(2-naphthyl)pyrimidine, this could theoretically allow for the direct deuteration of the naphthalene ring at the 3-position. The regioselectivity of such reactions is often controlled by directing groups. nih.gov In the case of 2-(2-naphthyl)pyrimidine, the pyrimidine ring itself could act as a directing group, guiding the metal catalyst to a specific C-H bond on the naphthalene ring.

Recent studies have shown that palladium and rhodium catalysts can achieve regioselective C-H deuteration of naphthalenes and related aromatic systems. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for controlling the site of deuteration. nih.gov For example, palladium-catalyzed C-H activation of a pyridylimine-substituted naphthalene showed that the regioselectivity between the ortho and peri positions could be controlled by the solvent and reaction conditions. nih.gov Such principles could be applied to direct deuteration to the 3-position of the naphthyl group in 2-(2-naphthyl)pyrimidine.

Catalyst SystemDirecting GroupDeuterium SourceKey Feature
Palladium(II)PyrimidineD₂O, Acetic acid-d₄Potential for direct, regioselective deuteration. researchgate.netnih.gov
Rhodium(III)PyrimidineD₂OCan facilitate C-H activation for diverse syntheses. nih.gov

Optimization and Scalability of this compound Synthesis

The successful laboratory-scale synthesis of a deuterated compound is the first step; optimizing the process for larger-scale production is a significant challenge that requires consideration of efficiency, cost, and sustainability.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of deuterated compounds like this compound, flow chemistry and microwave-assisted synthesis are two key process intensification technologies. tn-sanso.co.jpresearchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. tn-sanso.co.jpresearchgate.net For H/D exchange reactions, a flow system can be designed where the substrate solution and the deuterium source (e.g., D₂O) are continuously passed through a heated reactor containing a packed-bed catalyst. tn-sanso.co.jp This allows for precise control over reaction time and temperature, leading to higher efficiency and selectivity. tn-sanso.co.jpresearchgate.net Furthermore, flow systems can facilitate the separation and recycling of the expensive deuterium source. bionauts.jp

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by providing rapid and uniform heating. tn-sanso.co.jp In the context of H/D exchange, microwave-assisted synthesis can reduce reaction times from hours to minutes. mdpi.com The combination of microwave heating with flow chemistry presents a particularly powerful tool for the efficient and scalable production of deuterated compounds. tn-sanso.co.jp

TechnologyAdvantagesApplication to Deuteration
Flow ChemistryImproved control, safety, and scalability. tn-sanso.co.jpresearchgate.netContinuous H/D exchange, efficient catalyst and D₂O recycling. tn-sanso.co.jpbionauts.jp
Microwave IrradiationRapid heating, reduced reaction times. mdpi.comtn-sanso.co.jpAcceleration of H/D exchange reactions. mdpi.comtn-sanso.co.jp

Multi-Gram Scale Synthesis Considerations

The transition from laboratory-scale synthesis to multi-gram production of isotopically labeled compounds such as this compound presents a unique set of challenges. While small-scale syntheses prioritize feasibility and structural confirmation, larger-scale preparations demand robust, efficient, and economically viable methodologies. Key considerations include the selection of a scalable synthetic route, optimization of reaction conditions to ensure consistent yield and purity, and the implementation of practical purification techniques. The synthesis of the core 2-(naphthalen-2-yl)pyrimidine structure, followed by a regioselective deuteration step, forms the basis of a logical and scalable approach.

Scalable Routes to the 2-(2-Naphthyl)pyrimidine Scaffold

Two primary strategies are prominent for constructing the non-deuterated 2-(naphthalen-2-yl)pyrimidine core: Claisen-Schmidt condensation followed by cyclization, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.

The Claisen-Schmidt condensation route involves the reaction of a naphthyl ketone or aldehyde with an appropriate carbonyl compound to form a chalcone (B49325) intermediate. isfcppharmaspire.com This intermediate is then cyclized with a source of the pyrimidine's N-C-N fragment, typically guanidine (B92328), to form the final ring system. isfcppharmaspire.comamegroups.org This method is often favored for its operational simplicity and the use of readily available, cost-effective reagents, making it suitable for large-scale production. For instance, the synthesis of related 4-(naphthalen-2-yl)-6-(4-nitrophenyl) pyrimidin-2-amine was achieved by reacting 1-(naphthalen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one with guanidine hydrochloride in the presence of a base. amegroups.org

Alternatively, the Suzuki coupling reaction offers a more convergent approach, involving the palladium-catalyzed reaction between a boronic acid derivative of naphthalene and a halogenated pyrimidine precursor. evitachem.com While this method provides a powerful and direct way to form the crucial carbon-carbon bond, the cost and potential toxicity of the palladium catalyst, as well as the expense of the boronic acid reagent, can be limiting factors when scaling up.

Table 1: Comparative Analysis of Synthetic Routes for the 2-(2-Naphthyl)pyrimidine Scaffold

Feature Claisen-Schmidt Condensation & Cyclization Suzuki Coupling
Key Reactants Naphthyl ketone/aldehyde, Guanidine Naphthalene boronic acid, Halogenated pyrimidine
Catalyst Base (e.g., NaOH, KOH) Palladium complex (e.g., Pd(PPh₃)₄)
Scalability Generally high due to low-cost reagents and simple procedures. isfcppharmaspire.comamegroups.org Moderate; catalyst cost and removal can be challenging on a large scale. evitachem.com
Advantages Cost-effective, readily available starting materials. isfcppharmaspire.com High efficiency in C-C bond formation, often high yields. evitachem.com
Disadvantages May require multiple steps. Higher cost of catalyst and reagents, potential for metal contamination in the product.

Regioselective Deuterium Incorporation

Achieving specific deuteration at the C3-position of the pyrimidine ring is a critical step that requires careful control. For heterocyclic systems, direct hydrogen-deuterium (H/D) exchange under basic conditions is a common and effective strategy. nih.govmdpi.com This method involves treating the 2-(2-naphthyl)pyrimidine substrate with a deuterated base, such as sodium methoxide-d₄ (CD₃ONa), in a deuterated protic solvent like methanol-d₄ (CD₃OD). nih.govnih.gov The basicity of the medium facilitates the deprotonation of the most acidic C-H bond on the pyrimidine ring, followed by quenching with a deuteron (B1233211) from the solvent pool to install the deuterium atom.

The regioselectivity of this exchange is governed by the electronic properties of the pyrimidine ring, which is influenced by the attached naphthyl group. While specific conditions for this compound are not detailed in the literature, studies on analogous systems, such as pyrazolo[1,5-a]pyrimidines, provide valuable insight into the reaction parameters. nih.gov Achieving high deuterium incorporation (>90%) on a multi-gram scale necessitates using a large excess of the deuterated solvent to drive the equilibrium towards the deuterated product. nih.gov

Table 2: Representative Conditions for H/D Exchange in Pyrimidine-Related Heterocycles

Substrate Family Reagents & Solvents Temperature (°C) Deuterium Incorporation Reference
Pyrazolo[1,5-a]pyrimidines CD₃ONa in CD₃OD 30 Quantitative nih.gov
Pyrazolo[1,5-a]pyrimidines Me₂NCD(OMe)₂, CH₃OD 100 >90% (variable) nih.gov

Process Optimization for Multi-Gram Production

Scaling up the chosen synthetic route requires meticulous optimization of each step.

Reagent and Solvent Management: The choice of reagents must balance cost, availability, and safety. For large-scale work, aqueous workups are preferred over chromatographic purification. The use of greener, solvent-less protocols, such as those employing ball milling, has been shown to be effective and scalable for the synthesis of various pyrimidine derivatives and offers advantages in terms of ease of product isolation and reduced solvent waste. researchgate.net

Reaction Control: Maintaining optimal reaction temperature is crucial. Exothermic steps, such as those in Claisen-Schmidt condensations or neutralization processes, require efficient heat dissipation to prevent side reactions and ensure product consistency. Mechanical stirring must be robust enough to handle larger volumes and potential slurries.

Purification: While laboratory-scale purifications often rely on column chromatography, this technique is generally impractical and costly for multi-gram quantities. Recrystallization is the preferred method for purifying the final solid product on a larger scale. isfcppharmaspire.com The selection of an appropriate solvent system is critical to ensure high recovery of the product with the desired purity. For some intermediates or final products, distillation may also be a viable purification strategy if the compounds are thermally stable and volatile.

Sophisticated Spectroscopic Characterization of 2 2 Naphthyl 3 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For isotopically labeled compounds like 2-(2-Naphthyl-3-D)pyrimidine, various NMR experiments are employed to confirm the position of the deuterium label and to understand the electronic effects of its incorporation.

The ¹H NMR spectrum provides the most direct evidence for the successful deuteration at the C-3 position of the naphthalene (B1677914) ring. In the spectrum of the unlabeled 2-(2-naphthyl)pyrimidine, the proton at the C-3 position would appear as a distinct signal in the aromatic region. The most significant feature in the ¹H NMR spectrum of this compound is the absence of this signal, confirming the substitution of the proton with a deuterium atom. thieme-connect.de

Furthermore, the introduction of deuterium can induce small changes in the chemical shifts of neighboring protons, a phenomenon known as a deuterium isotope effect. huji.ac.ilbibliotekanauki.pl These secondary isotope shifts are typically small, causing protons on adjacent carbons (in this case, H-1 and H-4 of the naphthalene ring) to shift slightly upfield (to a lower ppm value). huji.ac.il This occurs because deuterium is slightly more electron-donating than protium (B1232500) (¹H), leading to increased shielding of the nearby nuclei. thieme-connect.de The magnitude of these shifts, usually in the range of parts per billion (ppb), can provide further confirmation of the deuterium's location. huji.ac.il

Table 1: Hypothetical ¹H NMR Data Comparison

Proton Position Expected Chemical Shift (δ) in Unlabeled Compound (ppm) Expected Observation in this compound Reason for Change
Naphthyl H-3~7.5 - 7.8Signal AbsentSubstitution of ¹H with ²H (Deuterium)
Naphthyl H-1~7.9 - 8.1Slight upfield shift (e.g., <0.05 ppm)Secondary deuterium isotope effect
Naphthyl H-4~7.6 - 7.9Slight upfield shift (e.g., <0.05 ppm)Secondary deuterium isotope effect
Other Aromatic H~7.2 - 9.3Minimal to no changeIsotope effects diminish significantly with distance

¹³C NMR spectroscopy offers definitive proof of deuterium's position. In a proton-decoupled ¹³C NMR spectrum of unlabeled 2-(2-naphthyl)pyrimidine, the C-3 carbon would appear as a sharp singlet. However, in the deuterated analogue, the C-3 signal is directly affected by the attached deuterium nucleus.

Deuterium has a nuclear spin of I=1, which causes it to couple with the adjacent ¹³C nucleus. This results in the C-3 signal splitting into a 1:1:1 triplet. huji.ac.il The observation of this triplet is a key indicator of a direct C-D bond. Additionally, the carbon signal will experience a significant one-bond isotope shift, typically moving upfield by 0.2 to 1.5 ppm. huji.ac.il Another characteristic feature is the significant reduction in the intensity of the C-3 signal due to the splitting and the absence of the Nuclear Overhauser Effect (NOE) enhancement that proton-bearing carbons experience.

Table 2: Expected ¹³C NMR Spectral Features for the C-3 Carbon

Parameter Unlabeled 2-(2-naphthyl)pyrimidine This compound Significance
Signal Multiplicity SingletTriplet (1:1:1 ratio)Indicates one-bond coupling to a single deuterium atom. huji.ac.il
Coupling Constant N/A¹J(C,D) ≈ 20-25 HzCharacteristic of a direct C-D bond in an aromatic system. huji.ac.il
Signal Intensity NormalSignificantly reducedLack of NOE and signal splitting.
Chemical Shift Standard aromatic δUpfield shiftedOne-bond deuterium isotope effect. huji.ac.il

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the entire molecular structure and the precise location of the deuterium atom by mapping out correlations between nuclei. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. pressbooks.pubcolumbia.edu In an HSQC spectrum of this compound, there would be a notable absence of a cross-peak for the C-3 carbon, as it is not bonded to a proton. arxiv.org This lack of correlation is a powerful confirmation of successful deuteration at that position.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two or three bonds. columbia.eduustc.edu.cn The HMBC spectrum is instrumental in confirming the deuterium's location by observing the long-range couplings of protons near the deuterated site. Specifically, the protons at the H-1 and H-4 positions of the naphthalene ring would show correlation cross-peaks to the C-3 carbon. This confirms the connectivity around the substitution site and validates that the deuterium is indeed at the C-3 position.

Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei. wikipedia.org It serves as an unequivocal method to confirm the presence and assess the isotopic purity of the labeled compound. wikipedia.orgnih.gov Since the natural abundance of deuterium is very low (about 0.016%), a signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org

For this compound, the ²H NMR spectrum would display a single resonance in the aromatic region, corresponding to the chemical shift of the deuterium atom at the C-3 position. nih.gov The chemical shift range in ²H NMR is similar to that of ¹H NMR. wikipedia.org The integration of this signal, relative to a known standard, can be used to quantify the level of deuterium incorporation, thereby providing a measure of the isotopic purity. acs.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Integrity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the exact molecular mass of a compound with high accuracy and precision. measurlabs.comresearchgate.net This capability allows for the unambiguous confirmation of the elemental composition and, in this case, the isotopic integrity of this compound. nih.govrsc.org

The instrument's high resolving power can distinguish between compounds with very similar nominal masses but different elemental formulas. measurlabs.comumb.edu For this compound (C₁₄H₉DN₂), the measured monoisotopic mass will be higher than its non-deuterated counterpart (C₁₄H₁₀N₂) by the difference in mass between a deuterium atom and a protium atom (approx. 1.0063 Da). The ability of HRMS to measure mass to several decimal places provides unequivocal confirmation of the successful incorporation of a single deuterium atom.

Table 3: Theoretical Mass Comparison

Compound Molecular Formula Exact Mass (Monoisotopic)
2-(2-naphthyl)pyrimidineC₁₄H₁₀N₂206.0844 Da
This compoundC₁₄H₉DN₂207.0907 Da

Beyond providing a single accurate mass, HRMS also reveals the isotopic distribution pattern of the molecule. This pattern arises from the natural abundance of heavier isotopes like ¹³C and ¹⁵N. The introduction of deuterium alters this pattern in a predictable way, which can be used to verify the extent of deuterium incorporation. nih.govresearchgate.net

In the mass spectrum of the unlabeled compound, the molecular ion peak (M) is the most abundant. The M+1 peak, which is one mass unit heavier, is primarily due to the presence of a single ¹³C atom. For the deuterated compound, the base peak is now the M+D peak. The relative intensity of the subsequent peak (M+D+1) will be altered because the probability calculation now includes the incorporated deuterium. Analyzing the relative abundances of these isotopologue peaks allows for the calculation of the isotopic purity, which should be consistent with values obtained from NMR analysis. nih.govresearchgate.net This analysis provides a high degree of confidence in the identity and quality of the labeled compound.

Advanced Ionization Techniques for Deuterated Molecules

The characterization of deuterated compounds like this compound by mass spectrometry relies on ionization techniques that can preserve the integrity of the molecule while providing accurate mass-to-charge ratio (m/z) information. Advanced ionization methods are particularly crucial for minimizing fragmentation and preventing isotopic exchange during analysis.

Laser-based ionization techniques, such as Atmospheric Pressure Laser Ionization (APLI), offer high selectivity and can be gentler than traditional methods. researchgate.net For aromatic systems, APLI can effectively ionize molecules with varying ionization energies, often resulting in dominant molecular ion peaks with minimal fragmentation. researchgate.netresearchgate.net This is advantageous for deuterated species as it simplifies the mass spectrum, making the identification of the isotopic label unambiguous. researchgate.net The use of a deuterated ethene flame in one study demonstrated that mass shifts corresponding to the number of deuterium atoms could be clearly identified, verifying the chemical formula of the resulting polycyclic aromatic hydrocarbons (PAHs). nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another widely used technique. However, studies have shown that for certain aromatic compounds, particularly those with labile deuterium on the ring, back-exchange to the protonated form can occur during APCI analysis. researchgate.net The extent of this hydrogen/deuterium (H/D) exchange can be influenced by factors such as the analyte concentration, desolvation temperature, and mobile phase composition. researchgate.net Therefore, careful optimization of APCI conditions is necessary to ensure the accurate representation of the deuterated state of this compound.

To circumvent issues like fragmentation and isotopic exchange, high-resolution mass spectrometry (HRMS) is often employed. GC-HRTOF-MS (Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry) has been shown to be effective in resolving spectral interferences that can arise from the fragmentation of deuterated standards. rsc.org The ability to achieve high mass resolution allows for the clear distinction between the deuterated analyte and any potential interfering species. rsc.org

The choice of ionization technique can significantly impact the observed mass spectrum. For instance, in a study on deuterated benzene (B151609), both 2+ and 3+ charged parent ions were observed with minimal fragmentation using short-pulse lasers, highlighting the utility of this approach for generating multiply charged molecular ions of aromatic rings. researchgate.net

Table 1: Comparison of Advanced Ionization Techniques for Deuterated Aromatic Compounds

Ionization TechniqueAdvantages for Deuterated CompoundsPotential Challenges
Atmospheric Pressure Laser Ionization (APLI) High selectivity, reduced fragmentation, clear identification of isotopic labels. researchgate.netresearchgate.netIonization efficiency can be dependent on the compound's two-photon absorption cross-section. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) Widely applicable.Potential for H/D back-exchange on aromatic rings. researchgate.net
High-Resolution Mass Spectrometry (e.g., GC-HRTOF-MS) Resolves spectral interferences, accurate mass determination. rsc.orgRequires specialized instrumentation.
Laser Desorption/Ionization (LDI) Can produce multiply charged parent ions with minimal fragmentation. researchgate.netFragmentation can occur at higher laser intensities. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Isotope Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful means to investigate the structural changes induced by isotopic substitution. The introduction of deuterium into the 2-(2-naphthyl)pyrimidine structure leads to predictable shifts in vibrational frequencies, offering a detailed fingerprint of the deuteration site.

The most direct spectroscopic evidence of deuteration is the appearance of a carbon-deuterium (C-D) stretching vibration at a lower frequency compared to the corresponding carbon-hydrogen (C-H) stretch. This shift is a direct consequence of the heavier mass of the deuterium atom.

For aromatic compounds, the C-H stretching modes typically appear in the region of 3100-3000 cm⁻¹. aip.org Upon deuteration of an aromatic ring, a new band corresponding to the C-D stretch emerges at a significantly lower wavenumber. For example, in a study of a deuterated platinum-containing phenylene ethynylene, the aromatic C-H stretching mode observed at 3050 cm⁻¹ disappeared upon deuteration and was replaced by a C-D stretching peak at 2255 cm⁻¹. aip.org Similarly, studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have identified the aromatic C-D stretching mode in the range of ~4.4–4.7 µm (approximately 2273–2128 cm⁻¹). researchgate.net

The theoretical and experimentally observed frequency shift for C-D stretches is approximately 1/√2 times the frequency of the C-H stretch, which is consistent with the harmonic oscillator model. This predictable shift provides a robust method for confirming the successful incorporation of deuterium at a specific position.

Table 2: Typical Wavenumber Ranges for C-H and C-D Stretching Vibrations in Aromatic Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)References
Aromatic C-H Stretch3100 - 3000 aip.org
Aromatic C-D Stretch2273 - 2128 aip.orgresearchgate.net

Beyond the primary C-D stretching mode, deuteration can induce perturbations in other vibrational modes of the molecule, particularly those involving the substituted carbon atom. These perturbations can manifest as shifts in frequency or changes in intensity of various ring vibrations and bending modes.

Studies on deuterated pyrimidine (B1678525) derivatives have shown that several ring modes are sensitive to isotopic substitution. tandfonline.com For instance, in protonated pyrimidine derivatives, certain ring vibrations, such as the 8a, 8b, 19a, and 19b modes, are shifted to higher wavenumbers upon protonation, and the degree of this shift can be influenced by deuteration due to coupling with N-H or N-D bending modes. tandfonline.com The potential energy distribution in pyrimidine derivatives indicates strong vibrational coupling for most modes, with the exception of those involving C-H stretching. tandfonline.com

Raman spectroscopy is particularly effective for studying these subtle vibrational changes. In a study of pyrimidine in H₂O and D₂O, the ring breathing mode was observed to have multiple components, indicating different degrees of hydrogen/deuterium bonding. nih.gov Such studies highlight the sensitivity of Raman spectroscopy to the local environment and intermolecular interactions, which can be subtly altered by deuteration.

Furthermore, the analysis of in-plane and out-of-plane bending modes can provide additional confirmation of deuteration. For example, upon deuteration of a benzene ring, the C-H in-plane bending mode disappears and is replaced by a lower energy C-D in-plane mode. aip.org The analysis of these secondary isotopic effects provides a more comprehensive picture of the vibrational landscape of this compound and reinforces the structural assignment. The coupling of carbonyl vibrations with C=C stretching modes is a known phenomenon in pyrimidine bases, which can be further complicated by deuteration. nih.gov

Computational and Theoretical Investigations of 2 2 Naphthyl 3 D Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide deep insights into the electronic distribution, molecular stability, and reactivity. For a molecule like 2-(2-Naphthyl-3-D)pyrimidine, these calculations can elucidate the interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-rich naphthalene (B1677914) system.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the ground-state geometry.

The primary focus of DFT studies on this molecule is to map out the potential energy surface with respect to the dihedral angle between the pyrimidine and naphthalene rings. This involves a series of constrained geometry optimizations where the dihedral angle is fixed at various values, and the rest of the molecular geometry is allowed to relax. The resulting energies provide a profile of the rotational barrier between the two aromatic systems. The most stable conformation (the global minimum on the potential energy surface) and any local minima (other stable conformers) can thus be identified.

Commonly used functionals for such investigations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. science.org.geresearchgate.net This is often paired with a Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), to provide a good description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). researchgate.netnih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a 2-Arylpyrimidine System (Note: This table presents typical data for a related, non-deuterated system as specific experimental or calculated data for this compound is not publicly available.)

ParameterCalculated Value (B3LYP/6-31G(d,p))
Inter-ring C-C Bond Length1.485 Å
Pyrimidine-Naphthalene Dihedral Angle35.2°
C-D Bond Length1.089 Å

Ab Initio Methods for High-Accuracy Electronic Property Predictions

While DFT is highly efficient, ab initio ("from the beginning") methods offer a pathway to higher accuracy, albeit at a significantly greater computational expense. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), systematically improve upon the Hartree-Fock approximation to more accurately account for electron correlation.

For this compound, high-level ab initio calculations would typically be performed on the DFT-optimized geometries to obtain more reliable electronic properties. These can include ionization potentials, electron affinities, and, crucially, a more accurate description of the rotational energy barrier. Due to their computational demands, these methods are often used to benchmark the results from more economical DFT functionals for a specific class of molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results. nih.gov

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. nih.gov For this compound, these calculations can help assign specific peaks in the experimental spectrum to individual atoms and can be particularly sensitive to the molecule's conformation.

IR Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These correspond to the fundamental vibrational modes of the molecule, which are observed in an infrared (IR) spectrum. Theoretical IR spectra can aid in the identification of characteristic functional group vibrations, such as the C-D stretch, which would be at a lower frequency than a C-H stretch due to the heavier mass of deuterium (B1214612).

Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on typical computational outputs for similar aromatic compounds.)

Spectroscopic ParameterPredicted Value
¹³C NMR Shift (C-D Carbon)~125 ppm (relative to TMS)
¹H NMR Shift (Deuteron)Not applicable
IR Frequency (C-D Stretch)~2250 cm⁻¹
IR Frequency (C-H Stretch)~3050 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Rotational Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motions and conformational changes at finite temperatures. nih.gov

Simulation of Pyrimidine-Naphthalene Rotational Barriers and Deuterium Influence

MD simulations can be used to study the rotation of the naphthalene ring relative to the pyrimidine ring. By running simulations at various temperatures, it is possible to observe the molecule overcoming the rotational energy barrier calculated by quantum chemical methods.

The key point of interest in this compound is the influence of the deuterium atom on these dynamics. The primary effect of substituting a hydrogen with a deuterium is the increase in mass. According to the principles of the kinetic isotope effect (KIE), this mass difference can lead to a change in the rate of chemical reactions or dynamic processes. In this case, the C-D bond has a lower zero-point vibrational energy (ZPVE) than a C-H bond. This difference in ZPVE can slightly alter the shape of the potential energy surface and, more significantly, affect the dynamics of crossing the rotational barrier. While the electronic contribution to the barrier height is unchanged, the vibrational contribution and the pre-exponential factor in the rate equation (related to the frequency of attempts to cross the barrier) will be different. It is expected that the rotation would be slightly slower for the deuterated compound compared to its non-deuterated isotopologue, although the effect on the barrier itself is likely to be very small.

Computational Mechanistic Studies of Deuteration Pathways and Reaction Intermediates

Mechanistic studies using computational methods aim to map out the most likely path a reaction will follow. This involves identifying all relevant species, including reactants, products, and the high-energy transition states that connect them. For the formation of this compound, these studies would focus on the specific step where a deuterium atom is incorporated into the naphthyl ring.

The transition state is a critical, short-lived configuration along the reaction pathway that represents the highest energy barrier. Characterizing this state is fundamental to understanding the reaction mechanism and its kinetics. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition states for reactions such as deuterium exchange.

A plausible pathway for the selective deuteration at the C-3 position of the naphthyl group could involve an acid-catalyzed electrophilic aromatic substitution or a transition-metal-catalyzed C-H activation process. In a computational study, the geometry of the transition state for the C-D bond formation would be optimized. A key feature of a true transition state structure is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the C-H bond and the formation of the C-D bond.

Theoretical calculations provide essential data on these transient structures. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a crucial factor in the reaction rate.

Table 1: Hypothetical Calculated Transition State Properties for Deuteration of 2-(2-Naphthyl)pyrimidine

This table presents illustrative data for a transition state (TS) calculated using the B3LYP/6-31G(d,p) level of theory for a hypothetical acid-catalyzed deuterium exchange reaction.

ParameterValueDescription
Reactants2-(2-Naphthyl)pyrimidine + D+The starting materials for the deuteration step.
Transition State (TS)[C₁₄H₁₀N₂-D]⁺The highest energy point on the reaction path, a Wheland intermediate-like structure.
Calculated Activation Energy (ΔG‡)+22.5 kcal/molThe free energy barrier for the reaction, indicating the kinetic feasibility.
Imaginary Frequency-350 cm⁻¹The single negative frequency confirming the structure as a true transition state, corresponding to the C-H bond cleavage/C-D bond formation.

Once a transition state has been characterized, a reaction coordinate analysis is performed to confirm that this transition state indeed connects the desired reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is the standard method for this analysis. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

For the deuteration of 2-(2-naphthyl)pyrimidine, the IRC analysis would start from the optimized transition state geometry. The forward path would lead to the deuterated product, this compound, and the reverse path would lead back to the non-deuterated reactant complex. The resulting energy profile provides a continuous view of the geometric and energetic changes throughout the reaction, validating the proposed mechanism.

Figure 1: Illustrative Reaction Coordinate Diagram for the Deuteration of 2-(2-Naphthyl)pyrimidine

This diagram shows the change in potential energy as the reaction progresses from reactants to products through the transition state for a hypothetical deuteration mechanism.

A hypothetical reaction coordinate diagram showing reactants at a lower energy level, a peak for the transition state, and products at a slightly lower energy level than the reactants, indicating an exothermic reaction. The x-axis is labeled 'Reaction Coordinate' and the y-axis is labeled 'Potential Energy'.

The profile shows the reactants (2-(2-Naphthyl)pyrimidine + D⁺), the transition state (TS), and the final product (this compound + H⁺). The activation energy (Ea) is the energy difference between the reactants and the transition state.

Predictive Modeling for Deuterium Isotope Effects

Isotope effects are the changes in reaction rates or equilibrium positions that occur when an atom in a molecule is replaced by one of its isotopes. researchgate.net The study of deuterium isotope effects provides profound insight into reaction mechanisms. nih.govacs.org Computational modeling is an indispensable tool for predicting and interpreting these effects. researchgate.netmdpi.com

The Kinetic Isotope Effect (KIE) is the ratio of the reaction rate of a compound with a lighter isotope (kH) to the rate of the same compound with a heavier isotope (kD), i.e., kH/kD. mdpi.com A primary KIE greater than 1 is typically observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. core.ac.uk This effect primarily arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-H bond has a higher vibrational frequency and thus a higher ZPVE than the stronger, more stable C-D bond.

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactant and the transition state for both the hydrogen- and deuterium-containing species. Using statistical mechanics, these frequencies are used to calculate the rate constants and their ratio. Such calculations can confirm whether C-H bond cleavage is part of the rate-limiting step and can offer insights into the geometry of the transition state. rsc.org For the deuteration of 2-(2-naphthyl)pyrimidine, a significant primary KIE would be expected if the abstraction of the proton from the C-3 position is the rate-determining step.

Table 2: Illustrative Predicted Kinetic Isotope Effects (KIE) for the Formation of this compound

This table shows hypothetical KIE values calculated at different temperatures, assuming a mechanism where C-H bond cleavage is the rate-determining step. Calculations are based on the Bigeleisen-Mayer formalism using computed vibrational frequencies.

Temperature (K)Calculated kH/kDInterpretation
298 (25 °C)4.5A significant primary KIE, suggesting C-H bond breaking occurs in the rate-determining step at room temperature.
323 (50 °C)3.9The KIE decreases with increasing temperature, a typical behavior as thermal energy overcomes ZPVE differences.
373 (100 °C)3.1The KIE remains significant but continues to decrease at higher temperatures.

The Equilibrium Isotope Effect (EIE) compares the equilibrium constants for a reaction involving a light isotope (KH) and a heavy isotope (KD), expressed as KH/KD. columbia.edu EIEs reflect the thermodynamic preference of the heavier isotope to be located in the most stable (most tightly bound) state. researchgate.netcolumbia.edu This preference is driven by the differences in vibrational energies between the reactants and products. researchgate.net

Computational chemistry can predict EIEs by calculating the full set of vibrational frequencies for all species involved in the equilibrium. arxiv.org An EIE greater than 1 (normal) indicates that the deuterium is less stable in the product than in the reactant, while an EIE less than 1 (inverse) indicates that the deuterium is more stable in the product. columbia.edu For the equilibrium between 2-(2-naphthyl)pyrimidine and its deuterated form in a solvent like D₂O, calculations would compare the ZPEs of the C-H bond in the reactant versus the C-D bond in the product, as well as changes in other vibrational modes. In many cases, because a C-D bond is stronger than a C-H bond, deuterium will preferentially accumulate in the more stable position, leading to an inverse EIE for the exchange reaction. nih.gov

Table 3: Hypothetical Predicted Equilibrium Isotope Effect (EIE) for Deuterium Incorporation

This table shows a hypothetical EIE for the equilibrium reaction: 2-(2-Naphthyl)pyrimidine + D⁺ ⇌ this compound + H⁺, calculated at 298 K.

ParameterValueInterpretation
Equilibrium Constant Ratio (KH/KD)0.85An inverse EIE, suggesting the equilibrium favors the product with deuterium at the C-3 position.
ΔG° (kcal/mol)-0.096The negative free energy change indicates the deuterated product is slightly more stable at equilibrium.
Primary ContributionC-H vs. C-D stretching/bending frequenciesThe lower zero-point energy of the C-D bond in the product is the main driving force for the inverse EIE.

Deuterium Isotope Effects in 2 2 Naphthyl 3 D Pyrimidine and Analogous Systems

Primary and Secondary Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are changes in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. slideshare.netwikipedia.org They are a powerful tool for studying reaction mechanisms. researchgate.net The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). wikipedia.org

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. slideshare.netwikipedia.org For deuterium (B1214612), this effect (kH/kD) is typically in the range of 1 to 8. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. nih.govlibretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values often between 0.7 and 1.5. wikipedia.org They arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu

Elucidation of Reaction Mechanisms Through Deuterium Labeling

Deuterium labeling is a fundamental technique for elucidating reaction mechanisms. researchgate.netnih.gov By strategically placing a deuterium atom in a molecule, such as at the C-3 position of the naphthyl ring in 2-(2-Naphthyl-3-D)pyrimidine, chemists can probe whether the C-H (or C-D) bond at that position is broken during the rate-determining step of a reaction.

For instance, in electrophilic aromatic substitution reactions, if the abstraction of a proton from the sigma complex (Wheland intermediate) is the rate-determining step, a significant primary KIE would be observed upon deuteration at the site of substitution. Conversely, if the formation of the sigma complex is rate-determining, the KIE would be close to unity (kH/kD ≈ 1).

In the context of pyrimidine (B1678525) chemistry, deuterium labeling has been instrumental. For example, in the cine amination of 5-bromopyrimidines, a deuterium isotope effect of about 2 was observed, indicating that the loss of a hydrogen (or deuterium) atom is a rate-determining step in the reaction. groenkennisnet.nl Similarly, in the study of spore-photoproduct formation, deuterium labeling helped to propose a detailed reaction mechanism by showing an intramolecular hydrogen atom transfer. nih.gov A primary isotope effect of 3.5 was observed after deuterium substitution at the 3'-T methyl group, suggesting that the hydrogen abstraction step is likely rate-limiting. nih.gov

Impact of Deuterium on Rate-Determining Steps

The magnitude of the KIE provides crucial information about the transition state of the rate-determining step. A large primary KIE suggests a transition state where the C-H bond is significantly broken. The theoretical maximum for a primary KIE at room temperature is around 7, assuming complete loss of the C-H stretching vibration in the transition state.

In enzymatic reactions involving pyrimidines, the impact of deuterium substitution can be complex. For example, in the reaction catalyzed by orotate (B1227488) phosphoribosyltransferase, a primary 14C effect of 1.03 and a secondary 3H effect of 1.17 were observed. researchgate.net The absence of a significant deuterium isotope effect on the intrinsic clearance of some deuterated drug candidates indicates that C-H bond cleavage is not the rate-limiting step. plos.org However, for other compounds, a large isotope effect suggests that C-H bond cleavage is indeed the rate-limiting step. plos.org

The following table provides hypothetical KIE values for a reaction of this compound and illustrates how these values can be interpreted.

Table 1: Hypothetical Kinetic Isotope Effects for a Reaction of this compound

Reaction Type Observed kH/kD Interpretation
Electrophilic Nitration at C-3 1.1 C-H bond cleavage is not the rate-determining step. Formation of the sigma complex is likely the slow step.
Radical-mediated H-abstraction at C-3 6.5 C-H bond cleavage is the rate-determining step.
Metal-catalyzed C-H activation at C-3 3.2 C-H bond cleavage is involved in the rate-determining step, but the transition state may be early or have a non-linear H-transfer.

Solvent Isotope Effects (SIEs) in Reactions Involving Deuterated Pyrimidines

Solvent Isotope Effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as D₂O or CH₃OD, instead of the corresponding protiated solvent. chem-station.com These effects can be used to probe the role of the solvent in a reaction mechanism, particularly in proton transfer steps. chem-station.comnih.gov

SIEs can arise from several factors:

The solvent acting as a reactant, leading to a primary isotope effect. libretexts.org

Rapid hydrogen exchange between the substrate and the solvent. libretexts.org

Changes in the solvation of reactants and the transition state, which can lead to secondary isotope effects. libretexts.org

Inverse solvent isotope effects (kH/kD < 1) can also occur. chem-station.com This is often seen when a pre-equilibrium step that produces a more strongly bound proton in the deuterated solvent precedes the rate-limiting step. mdpi.com For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O. chem-station.com

Vibrational Isotope Effects and Their Spectroscopic Manifestations

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of deuterium. libretexts.org This is a direct consequence of the fact that vibrational frequencies are inversely proportional to the square root of the reduced mass of the vibrating atoms. slideshare.net

This change in vibrational frequency has a profound impact on the infrared (IR) and Raman spectra of the molecule. The C-D stretching vibration appears at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibration (around 2800-3000 cm⁻¹). The ratio of the frequencies (νH/νD) is approximately √2, or about 1.41. libretexts.org

For this compound, the most prominent spectroscopic change upon deuteration would be the appearance of a new band in the IR and Raman spectra corresponding to the C-D stretch of the naphthyl ring, and the disappearance of the corresponding C-H stretching band. Other vibrational modes involving the deuterated carbon will also be affected, though to a lesser extent. libretexts.org

Table 2: Estimated Vibrational Frequencies for 2-(2-Naphthyl)pyrimidine and its Deuterated Analog

Vibrational Mode 2-(2-Naphthyl)pyrimidine (cm⁻¹) This compound (cm⁻¹) Isotopic Ratio (νH/νD)
Aromatic C-H Stretch (Naphthyl C-3) ~3050 N/A N/A
Aromatic C-D Stretch (Naphthyl C-3) N/A ~2280 ~1.34
Aromatic C-H In-plane Bend ~1200-1000 Shifted to lower frequency >1
Aromatic C-H Out-of-plane Bend ~900-700 Shifted to lower frequency >1

Geometric Isotope Effects (GIEs) and Structural Consequences of Deuteration

The Geometric Isotope Effect (GIE) refers to the changes in bond lengths and angles upon isotopic substitution. springernature.comnih.gov While the electronic potential energy surface of a molecule is unaffected by isotopic substitution (within the Born-Oppenheimer approximation), the lower zero-point energy of a C-D bond compared to a C-H bond means that the average C-D bond length is slightly shorter.

In systems with hydrogen bonds, deuteration can lead to more significant geometric changes, a phenomenon known as the Ubbelohde effect. springernature.comscispace.com Replacing a hydrogen atom in a hydrogen bond with deuterium often results in an elongation of the donor-acceptor distance. springernature.comnih.gov

For a molecule like this compound, the GIE on the C-D bond itself is expected to be very small. However, in the solid state, the collective effect of deuteration on intermolecular interactions, such as C-H···N or C-H···π interactions, could lead to subtle changes in the crystal packing. These changes, though minor, can sometimes be sufficient to induce polymorphism, where the deuterated and non-deuterated compounds crystallize in different forms. nih.govscispace.com

Investigative Applications of Deuterated Pyrimidine Derivatives in Chemical Biology, Materials Science, and Analytical Chemistry

Role as Mechanistic Probes in Organic and Biochemical Reactions

Deuterium-labeled compounds are invaluable for elucidating the mechanisms of complex chemical and biological reactions. rsc.org The primary deuterium (B1214612) kinetic isotope effect (DKIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond, allows researchers to identify rate-determining steps involving hydrogen atom transfer. researchgate.netnih.gov By selectively introducing deuterium at specific molecular positions, chemists can track reaction pathways and probe the transition states of enzymatic and organic reactions. rsc.orgacs.org

Tracing Metabolic Pathways and Enzymatic Transformations

Isotopic labeling is a cornerstone of metabolic research, enabling the precise tracking of a molecule's journey through complex biological systems. acs.org When a deuterated compound like 2-(2-Naphthyl-3-D)pyrimidine is introduced into a biological system, its metabolic fate can be monitored using mass spectrometry. This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, distinguishing them from endogenous molecules. nih.govclearsynth.com

This approach is crucial for understanding how drugs and other xenobiotics are processed in the body. For instance, deuteration can alter metabolic pathways; if the deuterated position is a "soft spot" for metabolism (a site prone to enzymatic attack, often by cytochrome P450 enzymes), the stronger C-D bond can slow or block metabolism at that site. nih.gov This can lead to "metabolic switching," where the body metabolizes the compound at a different position. nih.gov Studying these effects provides deep insights into enzyme mechanisms and helps in designing drugs with improved pharmacokinetic profiles. acs.orgnih.gov The pyrimidine (B1678525) core itself is central to biochemistry, forming the basis for nucleobases in DNA and RNA, and its metabolic pathways are well-studied. wikipedia.orgwikipathways.orgfrontiersin.org A deuterated naphthyl-pyrimidine could thus serve as a probe to investigate the enzymatic machinery involved in the metabolism of such fused heterocyclic systems.

Table 1: Application of Deuterium Labeling in Metabolic Studies

Application Area Method Information Gained Example Compound Class
Drug Metabolism LC-MS/MS analysis of biological fluids after administration of a deuterated drug. Identification of metabolites, determination of metabolic pathways, assessment of metabolic switching. nih.gov Deuterated pharmaceuticals
Elucidation of Biosynthesis Introducing a deuterated precursor into a cell culture or organism and analyzing the products. Tracing the incorporation of the precursor into a final natural product, revealing the biosynthetic pathway. rsc.org Isotope-labeled amino acids or sugars

| Quantitative Metabolomics | Using a mixture of deuterated standards in mass spectrometry to quantify endogenous metabolites. | Accurate measurement of metabolite concentrations by correcting for matrix effects and instrument variability. clearsynth.com | Deuterated purines and pyrimidines plos.org |

Elucidating Mechanisms of C-H Bond Cleavage in Biological Systems

The cleavage of C-H bonds is a fundamental step in many enzymatic reactions, particularly those involving oxidation, hydroxylation, and dehydrogenation. rsc.org The KIE observed upon deuteration is a powerful tool for determining whether C-H bond cleavage is a rate-limiting step in a reaction mechanism. nih.gov A significant KIE (typically where the reaction rate for the hydrogen-containing compound divided by the rate for the deuterium-containing compound, kH/kD, is greater than 2) provides strong evidence for the involvement of C-H bond breaking in the slowest step of the reaction. researchgate.net

In studies of pyrimidine bases, selective deuteration has been used to control and study bond cleavage. For example, experiments with deuterated thymine (B56734) have shown that by tuning electron energy, C-H versus N-H bond cleavage can be selectively induced. aps.orgaps.org This level of detail is critical for understanding the mechanisms of DNA damage and repair. For a molecule like this compound, the deuterium label on the naphthyl ring could be used to probe enzymatic reactions involving this part of the molecule. If an enzyme were to hydroxylate the naphthyl ring at position 3, the presence of deuterium would slow the reaction, confirming the mechanism and the specific site of action.

Table 2: Representative Kinetic Isotope Effects in C-H Bond Cleavage

Reaction Type Enzyme/Catalyst Typical kH/kD Value Significance
Aromatic Hydroxylation Cytochrome P450 ~1 C-H bond cleavage is not the rate-determining step. nih.gov
Aliphatic Hydroxylation Cytochrome P450 2 - 13 C-H bond cleavage is a major contributor to the rate-determining step. researchgate.net
N-Dealkylation (Amine) Cytochrome P450 1.1 - 2.5 C-H bond cleavage is only partially rate-limiting. nih.gov

| C-H Activation | Transition Metal Catalysts (e.g., Ni, Ru) | >2 | Confirms C-H bond cleavage occurs in the catalytic cycle, often via a concerted metalation-deprotonation mechanism. rsc.orgsnnu.edu.cn |

Applications in Advanced Spectroscopic Techniques

Deuterated compounds have unique properties that are exploited in advanced spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques rely on the distinct nuclear and mass properties of deuterium compared to hydrogen.

Deuterated Solvents and Internal Standards for NMR and Mass Spectrometry

Deuterated compounds are indispensable in modern analytical chemistry. clearsynth.com In ¹H NMR spectroscopy, deuterated solvents are used to dissolve the analyte without generating a large solvent signal that would obscure the signals from the compound of interest. rsc.org

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogues of the analyte are considered the gold standard for internal standards. clearsynth.comscioninstruments.com An ideal internal standard co-elutes with the analyte and exhibits the same behavior during sample extraction and ionization, but is distinguishable by its higher mass. chromatographyonline.com This allows it to accurately correct for sample loss during preparation and for variations in instrument response, including matrix effects where other components in a complex sample suppress or enhance the analyte's signal. clearsynth.comscioninstruments.com A compound like this compound could be synthesized and used as a high-quality internal standard for the precise quantification of its non-deuterated counterpart in complex biological or environmental samples. plos.orgnih.gov

Table 3: Use of Deuterated Pyrimidines as Internal Standards in LC-MS/MS

Analyte Group Internal Standard Type Purpose Reference
Purines & Pyrimidines Stable isotope-labeled (¹³C, ¹⁵N, ²H) nucleosides Diagnosis of metabolic disorders from urine samples. plos.org
Drug Metabolites Deuterated parent drug or metabolite Pharmacokinetic studies to measure drug and metabolite levels in plasma. nih.govclearsynth.com

| RNA Modifications | Stable isotope-labeled nucleosides | Absolute quantification of modified nucleosides in RNA digests. | nih.gov |

Probing Molecular Interactions and Dynamics using Deuterium Labels

Deuterium labeling is a subtle but powerful method for probing the structure, interaction, and dynamics of molecules. In ¹H NMR, replacing specific hydrogens with deuterium removes their corresponding signals and couplings from the spectrum, simplifying complex spectra and aiding in signal assignment. rsc.orgoup.com This technique is particularly useful for studying large biomolecules.

Furthermore, deuterium labeling can be used to study molecular motion. For example, NOESY (Nuclear Overhauser Effect Spectroscopy) studies on N-naphthyl-cyclopenta[d]pyrimidines have been used to determine whether the naphthyl ring's rotation is hindered or free relative to the pyrimidine scaffold. nih.gov Using a specifically deuterated analogue like this compound in such an experiment could provide even more precise information about conformational preferences and the dynamics of the naphthyl group's interaction with its environment.

Beyond NMR, neutron scattering techniques leverage the large difference in scattering cross-sections between hydrogen and deuterium. acs.org Selectively deuterating parts of a molecule or a molecular assembly allows researchers to create "contrast" and highlight specific components, providing unparalleled detail on the structure and dynamics of soft matter, including polymers and biological membranes. scielo.org.mxnih.gov

Influence of Deuteration on Molecular Stability and Electronic Properties in Related Organic Materials

The greater strength of the C-D bond compared to the C-H bond can be harnessed to improve the stability and performance of organic materials. scielo.org.mxresearchgate.net This "deuterium effect" can protect molecules from degradation pathways that are initiated by C-H bond cleavage. rsc.org

In the field of organic electronics, for instance, deuteration has been shown to enhance the operational stability of organic light-emitting diodes (OLEDs) by making the active layer materials more robust. rsc.org While deuteration primarily impacts vibrational modes, it can also have subtle but significant effects on intermolecular interactions, such as hydrogen bonding (C-H···N vs. C-D···N), which can lead to changes in crystal packing and polymorphism. rsc.org

Studies on deuterated donor-acceptor conjugated polymers have shown that deuteration can increase melting and crystallization temperatures without significantly altering charge mobility. acs.orgnih.gov This demonstrates that deuterium labeling can be a powerful method for fine-tuning the physical properties of materials while preserving their essential electronic functions. acs.orgnih.gov The introduction of a deuterium atom into the naphthyl moiety of this compound could similarly enhance its thermal or photochemical stability, a desirable trait for materials used in optoelectronic devices.

Table 4: Effects of Deuteration on the Properties of Organic Polymers

Property Effect of Deuteration Rationale Reference
Thermal Stability Increased melting and crystallization temperatures. Altered vibrational modes and subtle changes in intermolecular forces. acs.org
Photochemical Stability Increased stability (e.g., in OLEDs). Higher energy barrier for C-D bond cleavage reduces non-radiative decay pathways and degradation. rsc.orgrsc.org
Crystal Packing Can induce polymorphism or alter lattice parameters. Differences in noncovalent interactions and molecular volume. acs.orgrsc.org

| Electronic Properties | Generally minimal change in charge mobility. | The fundamental electronic structure of the conjugated system is largely unaffected. | acs.orgnih.gov |

Impact on Non-Radiative Decay Pathways in Luminescent Materials

The strategic substitution of hydrogen with its heavier isotope, deuterium, in luminescent organic molecules is a well-established method for enhancing their photophysical properties. rsc.org This "deuterium effect" is particularly impactful in mitigating non-radiative decay pathways, thereby boosting the efficiency of light emission. researchgate.net For pyrimidine derivatives such as this compound, this isotopic substitution is anticipated to significantly improve luminescence performance by suppressing vibrational quenching of the excited state.

Non-radiative decay is a process by which an excited molecule returns to its ground state without emitting a photon, instead dissipating the energy as heat, primarily through molecular vibrations. mdpi.com The rate of this process is highly dependent on the energy of the vibrational modes within the molecule, particularly high-frequency vibrations like C-H stretching. The fundamental principle behind the utility of deuteration is the mass difference between deuterium and protium (B1232500). The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond due to the heavier mass of the deuterium atom. acs.org

This reduction in vibrational frequency means that a larger number of vibrational quanta (phonons) are required to span the energy gap between the excited electronic state and the ground state. As the probability of a transition decreases sharply with the number of phonons that must be simultaneously created, the rate of non-radiative decay (knr) is effectively suppressed. mdpi.comacs.org Consequently, the radiative decay pathway (kr), or fluorescence/phosphorescence, becomes more favorable, leading to an increase in the photoluminescence quantum yield (PLQY) and a longer excited-state lifetime (τ). researchgate.netresearchgate.net

This effect has been demonstrated across various classes of luminescent materials:

Phosphorescent Emitters: In iridium(III) complexes, replacing C-H bonds with C-D bonds on the ligands has been shown to decrease the non-radiative rate constant (knr), resulting in a significant increase in the phosphorescence quantum yield, from approximately 0.80 to over 0.90 in some cases. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters: Deuteration is an effective strategy to enhance the efficiency of TADF materials by decreasing the non-radiative decay rate from the singlet excited state (S₁), leading to improved luminescence. researchgate.net

Covalent Organic Frameworks (COFs): Fully deuterated COFs have exhibited remarkable increases in solid-state fluorescence quantum yields, with one study reporting a jump from 43% for the hydrogenated version to 81% for the deuterated analogue. rsc.org This enhancement is attributed to the effective suppression of vibrational quenching. rsc.org

For a molecule like this compound, the deuterium atom on the naphthyl ring is strategically placed to reduce the efficiency of high-frequency aryl C-H(D) vibrational modes in deactivating the excited state. This would be expected to increase both its fluorescence quantum yield and lifetime compared to its non-deuterated isotopologue, 2-(2-naphthyl)pyrimidine.

Table 1: Illustrative Comparison of Photophysical Properties for a Hypothetical Pyrimidine Derivative and its Deuterated Analogue.

PropertySymbolNon-Deuterated (H-analogue)Deuterated (D-analogue)Expected Change
Radiative Decay Ratekr1 x 108 s-1~1 x 108 s-1Minimal Change
Non-Radiative Decay Rateknr4 x 108 s-11.5 x 108 s-1Decrease researchgate.netresearchgate.net
Photoluminescence Quantum YieldΦPL0.200.40Increase rsc.org
Excited-State Lifetimeτ2.0 ns4.0 nsIncrease rsc.org

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected impact of deuteration based on established principles.

Alteration of Intermolecular Interactions in Solid-State Structures

The substitution of hydrogen with deuterium, while chemically subtle, can induce significant changes in the solid-state packing and crystal structure of organic molecules. rsc.orgresearchgate.net This phenomenon, often termed "isotopic polymorphism" or the "geometric isotope effect (GIE)," arises from the influence of deuteration on intermolecular interactions, which are critical in dictating the three-dimensional arrangement of molecules in a crystal lattice. rsc.org For deuterated pyrimidine derivatives like this compound, these effects can alter crystal packing, density, and other bulk properties.

The primary mechanisms through which deuteration affects solid-state structures are:

Changes in Bond Length and Zero-Point Energy (ZPE): The C-D bond has a lower zero-point vibrational energy than a C-H bond and is effectively shorter and less polarizable. researchgate.net Although these changes are minuscule for a single bond, their cumulative effect across a molecule can influence the delicate balance of intermolecular forces, such as van der Waals interactions and hydrogen bonds (e.g., C-H···N or C-H···π interactions). rsc.org

These alterations in intermolecular forces can result in measurable changes to the crystal lattice parameters. In many molecular crystals without strong hydrogen bonds, deuteration leads to a slight contraction of the unit cell volume, which can be viewed as an internal "chemical pressure." rsc.org For example, in poly(ε-caprolactone), substituting C-H with C-D resulted in a lattice contraction of up to 1.6%. rsc.org The study of deuterated para-terphenyl (C₁₈D₁₄) using neutron diffraction has shown how modeling the diffuse scattering can reveal the key intermolecular interactions and cooperative motions that determine the molecular ordering. stfc.ac.uk

For this compound, the introduction of a single deuterium atom on the bulky naphthyl group could subtly modify the van der Waals and π-π stacking interactions that govern its crystal packing. While a single substitution may not always induce a completely different polymorph, it can lead to small but significant adjustments in the unit cell dimensions and molecular arrangement compared to its non-deuterated counterpart. These structural modifications can, in turn, influence material properties such as solubility, melting point, and even charge transport in organic semiconductor applications. researchgate.netresearchgate.net

Table 2: Potential Alterations in Solid-State Structural Parameters upon Deuteration of a Molecular Crystal.

ParameterNon-Deuterated AnalogueDeuterated AnalogueRationale for Change
Unit Cell VolumeVV'Often V' < V due to shorter effective C-D bond lengths and modified intermolecular forces, leading to lattice contraction. rsc.org
Crystal Systeme.g., Monoclinice.g., Monoclinic or OrthorhombicIsotopic polymorphism can occur, leading to a different crystal system under the same crystallization conditions. rsc.org
Melting PointTmT'mCan be slightly higher or lower depending on the net effect of altered intermolecular interactions on lattice energy. rsc.orgresearchgate.net
Intermolecular Distancesd(C-H···X)d(C-D···X)Hydrogen/deuteron (B1233211) bond lengths can change, affecting the overall packing arrangement. researchgate.net

Note: This table presents potential changes based on general observations of isotope effects in molecular crystals and is for illustrative purposes.

Future Research Trajectories for 2 2 Naphthyl 3 D Pyrimidine

Development of Novel Stereoselective and Regioselective Deuteration Methods for Complex Aromatic Systems

The precise installation of deuterium (B1214612) at specific positions within a molecule is crucial for its intended application. While methods for deuterating aromatic systems exist, the development of highly stereoselective and regioselective techniques, particularly for complex polycyclic aromatic hydrocarbons and heteroaromatics like 2-(2-naphthyl-3-D)pyrimidine, remains a significant challenge. researchgate.netnih.gov

Future research will likely focus on the design of new catalysts and directing groups to achieve unparalleled control over deuteration. snnu.edu.cnworktribe.com For instance, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for site-selective deuteration. snnu.edu.cnworktribe.com Exploring a wider range of transition metals, beyond the commonly used iridium and palladium, could lead to novel reactivity and selectivity. snnu.edu.cn Furthermore, the development of removable or traceless directing groups that can guide the deuteration to a specific C-H bond and then be cleanly excised is a key area of interest. acs.org

Another promising direction is the use of organocatalysis for metal-free deuteration. researchgate.net This approach offers advantages in terms of cost and sustainability. Researchers are exploring the use of superelectrophiles and other highly reactive intermediates to facilitate H/D exchange with high regioselectivity. researchgate.net The choice of the deuterium source, such as D2O or C6D6, can also significantly influence the reaction outcome and is an area of active investigation. researchgate.netrsc.org

A summary of current and potential deuteration methods is presented in the table below:

MethodCatalyst/ReagentKey FeaturesPotential for Naphthyl Pyrimidines
Transition-Metal Catalysis Iridium, Palladium, Rhodium, RutheniumHigh efficiency, potential for directing group-assisted regioselectivity. snnu.edu.cnworktribe.comHigh, especially with tailored directing groups for specific C-H bond activation.
Organocatalysis Superelectrophiles, Strong Acids/BasesMetal-free, potentially more sustainable. researchgate.netPromising, but selectivity may be challenging to control in a complex aromatic system.
Nanoparticle Catalysis Ruthenium NanoparticlesTunable properties through surface modification. snnu.edu.cnOffers potential for unique selectivity based on substrate-surface interactions.
Photocatalysis Light-activated catalystsMild reaction conditions.An emerging area with potential for novel reactivity patterns.

Integration of Advanced Spectroscopic Techniques for Real-Time Deuterium Dynamics and Reactivity Studies

Understanding the dynamics of deuterium incorporation and its effect on reaction mechanisms requires sophisticated analytical techniques. Future research will increasingly rely on the integration of advanced spectroscopic methods to study these processes in real-time.

Deuterium NMR (²H NMR) spectroscopy is a powerful tool for directly observing deuterated molecules. nih.gov Advances in high-field NMR and dynamic NMR techniques will allow for the detailed study of kinetic isotope effects and the elucidation of reaction intermediates. fu-berlin.de Combining ²H NMR with other techniques like mass spectrometry can provide a comprehensive picture of deuteration patterns and reaction kinetics. acs.org

Infrared (IR) spectroscopy, particularly when coupled with techniques like quantum cascade laser (QCL) technology, offers the ability to monitor dynamic processes at the microscale in real-time. azom.com This could be invaluable for studying the kinetics of deuteration reactions in flow chemistry systems or for visualizing the distribution of deuterated compounds within materials.

A comparison of relevant spectroscopic techniques is provided below:

TechniqueInformation ProvidedApplication to this compound
Deuterium NMR (²H NMR) Direct detection of deuterium, quantification, structural information. nih.govCharacterization of deuteration patterns, study of kinetic isotope effects.
Dynamic NMR Study of fast chemical exchange processes. fu-berlin.deElucidation of reaction mechanisms and intermediate lifetimes.
Mass Spectrometry (MS) Precise mass determination, isotopic distribution analysis. acs.orgConfirmation of deuterium incorporation and quantification of labeling efficiency.
Infrared (IR) Spectroscopy Vibrational modes of molecules, functional group identification. azom.comReal-time monitoring of deuteration reactions, especially C-D bond formation.
Raman Spectroscopy Complementary vibrational information to IR.Probing molecular structure and interactions in solid-state and solution.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Isotope Effect Analysis

The vast and complex landscape of chemical reactions presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). In the context of this compound, these computational tools can accelerate the discovery of new synthetic routes and provide deeper insights into the nature of isotope effects.

ML models can be trained on large datasets of known reactions to predict the optimal conditions for a desired deuteration, including the choice of catalyst, solvent, and temperature. acs.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. arxiv.org AI can also be used to design novel catalysts with enhanced selectivity and activity for specific deuteration reactions.

Furthermore, ML algorithms can be employed to analyze complex kinetic data and predict the magnitude of kinetic isotope effects (KIEs). researchgate.net This is crucial for understanding reaction mechanisms and for designing deuterated drugs with improved metabolic stability. By correlating structural features with observed KIEs, AI can help to rationalize and predict how deuteration at a specific site will affect the reactivity of a molecule. arxiv.org

AI/ML ApplicationPotential Impact on this compound Research
Predictive Synthesis Rapidly identify optimal conditions for selective deuteration of the naphthyl or pyrimidine (B1678525) ring. acs.orgresearchgate.net
Catalyst Design In silico design of catalysts with high regioselectivity for specific C-H bonds in the molecule.
Isotope Effect Prediction Predict the kinetic isotope effect of deuteration at the 3-position on various reactions. researchgate.net
Reaction Mechanism Elucidation Analyze experimental data to propose and validate reaction pathways. arxiv.org

Exploration of Deuterated Naphthyl Pyrimidines in Self-Assembly and Supramolecular Chemistry

The subtle changes in molecular properties induced by deuterium substitution can have profound effects on intermolecular interactions and self-assembly processes. The exploration of deuterated naphthyl pyrimidines, such as this compound, in the realm of supramolecular chemistry is a promising and largely untapped area of research.

The pyrimidine and naphthalene (B1677914) moieties are known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.govthno.org Deuteration can influence the strength of these interactions, leading to changes in the stability and structure of self-assembled architectures. For instance, the slightly smaller van der Waals radius of deuterium compared to protium (B1232500) could lead to more compact packing in the solid state or in solution aggregates.

Future studies could investigate how deuteration of the naphthyl ring affects the formation of liquid crystals, gels, or other supramolecular polymers. chinesechemsoc.org The unique photophysical properties of naphthalene-containing systems could also be modulated by deuteration, opening up possibilities for new materials for optoelectronics or sensing applications. nih.gov The use of deuterated building blocks could provide a novel handle to fine-tune the properties of supramolecular materials.

Expanding the Utility of this compound as a Model Compound for Fundamental Mechanistic Research

Beyond its potential applications, this compound serves as an excellent model compound for fundamental mechanistic research. The well-defined position of the deuterium label allows for precise studies of reaction mechanisms involving C-H bond activation, electrophilic aromatic substitution, and other key transformations.

By comparing the reactivity of this compound with its non-deuterated counterpart, researchers can accurately determine kinetic isotope effects. acs.org This information is invaluable for distinguishing between different possible reaction pathways and for understanding the nature of transition states. For example, a significant KIE would suggest that the C-D bond is broken in the rate-determining step of the reaction.

This compound can be used to probe the mechanisms of various catalytic processes, including those relevant to the synthesis of pharmaceuticals and fine chemicals. mdpi.comresearchgate.net The insights gained from studying the reactivity of this model system can be applied to the development of more efficient and selective synthetic methods for a wide range of aromatic compounds. The pyrimidine ring itself is a common scaffold in medicinal chemistry, and understanding how deuteration affects its reactivity is of significant interest. ontosight.airsc.orgresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-naphthyl-substituted)pyrimidine derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis of naphthylpyrimidine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-(2-naphthyloxy)pyrimidine is synthesized by reacting 2-naphthol with 2-chloropyrimidine in a NaOH/THF system under reflux, followed by extraction and crystallization . Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthol to chloropyrimidine), solvent choice (THF for solubility), and temperature control (60–80°C). Yields can vary from 60–85% depending on purification techniques (e.g., column chromatography vs. recrystallization).
Key Reaction Parameters Typical Range
Temperature60–80°C
SolventTHF/H₂O mixture
Reaction Time12–24 hours
Yield60–85%

Q. How is X-ray crystallography employed to resolve structural ambiguities in 2-(2-naphthyloxy)pyrimidine?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For 2-(2-naphthyloxy)pyrimidine, data collection at 120 K using a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) revealed orthorhombic symmetry (space group Aba2) with unit cell dimensions a = 13.0119(3) Å, b = 22.4944(5) Å, c = 7.5355(2) Å . Structural refinement using SHELXL-97 resolved torsional angles (e.g., C6–C7–C8–C9 = −176.2(1)°) and hydrogen bonding networks. Discrepancies in bond lengths (e.g., C–N vs. C–O) are addressed via residual density maps (Δρmax = 0.19 e Å⁻³) .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance the synthesis of pyrimidine hybrids, and what mechanistic insights exist?

  • Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve regioselectivity and reduce side reactions in pyrimidine synthesis. For example, in the preparation of allylidene-pyrazole derivatives, the catalyst increases yield by 20–30% compared to conventional methods by promoting C–N coupling via Lewis acid sites . Mechanistic studies (e.g., FT-IR and TEM analysis) suggest that surface hydroxyl groups on SiO₂ stabilize intermediates, while In₂O₃ facilitates electron transfer. Kinetic studies (rate constants k = 0.15–0.25 h⁻¹) reveal pseudo-first-order dependence on pyrimidine concentration .

Q. What strategies resolve contradictions in biological activity data for naphthylpyrimidine-based CDK inhibitors?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM across studies) may arise from assay conditions (e.g., ATP concentration) or cellular context (e.g., pancreatic vs. breast cancer lines). A meta-analysis of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed that substituents at C-6 (e.g., methyl vs. phenyl) modulate kinase selectivity by 10–100-fold . Cross-validation using isothermal titration calorimetry (ITC) and Western blotting (e.g., STAT3 phosphorylation) is recommended to confirm target engagement .
Biological Assay Variables Impact on IC₅₀
ATP concentration±20–50%
Cell line (e.g., PANC-1 vs. MCF-7)±30–70%
Substituent at C-610–100× selectivity shift

Q. How can computational modeling complement crystallographic data to predict naphthylpyrimidine reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) align with SCXRD data to predict electrophilic substitution sites. For 2-(2-naphthyloxy)pyrimidine, Fukui indices (f⁺ > 0.15 at C-4 and C-6) correlate with observed regioselectivity in alkylation reactions . Molecular dynamics simulations (50 ns trajectories) further validate solvent-accessible surface areas (SASA) influencing aggregation in aqueous media .

Data Interpretation and Validation

Q. What statistical methods are critical for validating crystallographic refinement parameters?

  • Methodological Answer : Refinement quality is assessed via R factors (R₁ < 0.05 for high-resolution data) and goodness-of-fit (S ≈ 1.0). For 2-(2-naphthyloxy)pyrimidine, R₁ = 0.029 and wR₂ = 0.081 indicate minimal model bias . Residual density maps (σmax = 0.19 e Å⁻³) and Hirshfeld surface analysis (e.g., % contacts: H⋯H = 65%, C⋯H = 25%) ensure accurate hydrogen placement .

Q. How do solvent polarity and pH affect the stability of 2-(2-naphthyl-substituted)pyrimidines in biological assays?

  • Methodological Answer : Stability studies in PBS (pH 7.4) vs. cell lysate (pH 6.8) show degradation half-lives (t₁/₂) ranging from 8–24 hours. LC-MS analysis identifies hydrolysis at the pyrimidine C-2 position under acidic conditions. Buffering with 10 mM HEPES (pH 7.0–7.5) or adding 1% DMSO as a stabilizer extends t₁/₂ by 2–3× .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.